Cas no 869340-84-1 (8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one)

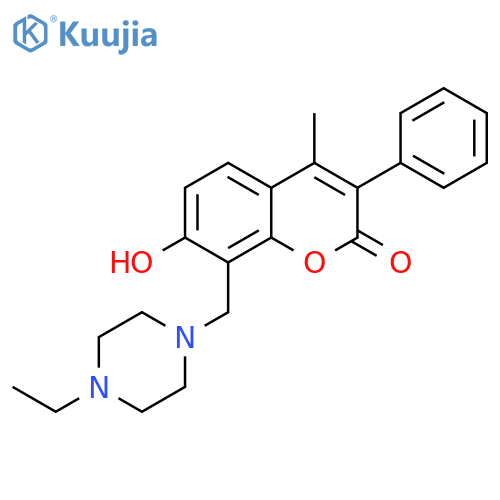

869340-84-1 structure

商品名:8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenylchromen-2-one

- 2H-1-Benzopyran-2-one, 8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-3-phenyl-

- HMS1898M03

- G786-1958

- AKOS002049798

- 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

- STL033187

- 869340-84-1

- NCGC00134374-01

- 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

- CCG-98526

- F1862-0780

- CHEMBL1591991

- 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

-

- インチ: 1S/C23H26N2O3/c1-3-24-11-13-25(14-12-24)15-19-20(26)10-9-18-16(2)21(23(27)28-22(18)19)17-7-5-4-6-8-17/h4-10,26H,3,11-15H2,1-2H3

- InChIKey: AFVLEMHAUDMXRL-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(CN3CCN(CC)CC3)C(O)=CC=C2C(C)=C1C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 378.19434270g/mol

- どういたいしつりょう: 378.19434270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 591

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.218±0.06 g/cm3(Predicted)

- ふってん: 573.9±50.0 °C(Predicted)

- 酸性度係数(pKa): 7.73±0.20(Predicted)

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1862-0780-10μmol |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-30mg |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-20mg |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-1mg |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-3mg |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-2mg |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-5mg |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-40mg |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-5μmol |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1862-0780-15mg |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

869340-84-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 関連文献

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

869340-84-1 (8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量